molecular formula C14H14N2O6 B3886993 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

Cat. No.: B3886993
M. Wt: 306.27 g/mol
InChI Key: OEPVRRXWKIIDIB-UHFFFAOYSA-N
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Description

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Amino derivatives

    Substitution: Various acylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-phenyl-2H-pyrrol-5-one
  • 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one

Uniqueness

The presence of the nitrophenyl group in 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This could make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-8(18)11-12(15(6-7-17)14(20)13(11)19)9-4-2-3-5-10(9)16(21)22/h2-5,12,17,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPVRRXWKIIDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Reactant of Route 2
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Reactant of Route 3
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Reactant of Route 4
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Reactant of Route 5
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Reactant of Route 6
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

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